1H-Pyrrole-1-carbohydrazide
Overview
Description
1H-Pyrrole-1-carbohydrazide is a heterocyclic organic compound containing a pyrrole ring with a carbohydrazide functional group attached at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of pyrrole with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an ethanol solvent, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the carbohydrazide group under mild conditions.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Hydrazine-substituted pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrole-1-carbohydrazide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. Molecular docking studies have shown that this compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1H-Pyrrole-2-carbohydrazide
- 1H-Pyrrole-3-carbohydrazide
- 1H-Pyrrole-4-carbohydrazide
Comparison: 1H-Pyrrole-1-carbohydrazide is unique due to its specific substitution pattern at the nitrogen atom, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and binding affinities, making it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
pyrrole-1-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-7-5(9)8-3-1-2-4-8/h1-4H,6H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPPYQNUHCYDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571090 | |
Record name | 1H-Pyrrole-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169156-69-8 | |
Record name | 1H-Pyrrole-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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